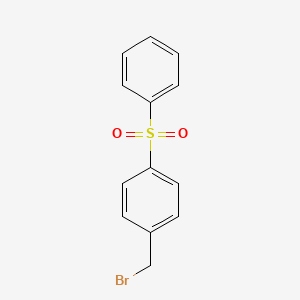

1-(Bromomethyl)-4-(phenylsulfonyl)benzene

Description

Structural and Nomenclatural Context of 1-(Bromomethyl)-4-(phenylsulfonyl)benzene

This compound is systematically named according to IUPAC nomenclature. The name clearly indicates a benzene (B151609) ring substituted with a bromomethyl group and a phenylsulfonyl group at positions 1 and 4, respectively.

This compound is also known by several other common designations, which are frequently used in chemical literature and supplier catalogs. These synonyms include:

4-(Phenylsulfonyl)benzyl bromide

p-(Phenylsulfonyl)benzyl bromide

Benzene, 1-(bromomethyl)-4-(phenylsulfonyl)-

The Chemical Abstracts Service (CAS) has assigned the number 38029-73-1 to this compound, which serves as a unique identifier.

The structure of this compound is characterized by two main functional groups attached to a central benzene ring: a benzylic bromide and a phenylsulfonyl moiety.

The benzylic bromide consists of a bromine atom attached to a carbon atom which is, in turn, bonded to the benzene ring. This arrangement makes the bromine atom a good leaving group in nucleophilic substitution reactions. The reactivity of benzylic halides is a well-established principle in organic chemistry.

The phenylsulfonyl moiety is comprised of a sulfonyl group (SO₂) bonded to two phenyl groups. This group is strongly electron-withdrawing, which influences the reactivity of the entire molecule, including the benzylic bromide. The presence of this group can impact the reaction pathways the compound undergoes.

Significance in Modern Organic Chemistry Research

This compound serves as a versatile synthetic building block in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which allows for the introduction of the 4-(phenylsulfonyl)benzyl group into various molecules. This is typically achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion. This reactivity makes it a valuable reagent for creating more complex molecular architectures.

The compound is particularly useful in the synthesis of derivatives where the phenylsulfonyl group imparts specific electronic or steric properties to the target molecule. For instance, it can be used in the preparation of various biologically active compounds and functional materials.

As a disubstituted benzene derivative, this compound is part of a large class of aromatic compounds. The study of such molecules is fundamental to understanding the principles of electrophilic aromatic substitution and the directing effects of different functional groups. chemeo.com The interplay between the activating/deactivating nature of substituents is a key consideration in planning the synthesis of polysubstituted benzenes. chemeo.com

In the context of sulfone chemistry, this compound is an example of a diaryl sulfone with an additional reactive site. Sulfones are known for their chemical stability and the electron-withdrawing nature of the sulfonyl group. This property is exploited in various synthetic transformations. Research into benzene sulfonamide derivatives, which share the sulfonyl group, has shown potential in developing agents for conditions like hepatic fibrosis. nih.gov The broader class of sulfonyl-containing compounds, including 1-(Bromomethyl)-4-(methanesulfonylmethyl)benzene, are recognized for their utility in organic synthesis and medicinal chemistry. rsc.org

Data Tables

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁BrO₂S | nih.gov |

| Molecular Weight | 311.20 g/mol | nih.gov |

| CAS Number | 38029-73-1 | |

| Melting Point | 82-86 °C (for the analogous 1-(Bromomethyl)-4-(methylsulfonyl)benzene) | buchler-gmbh.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKDLRFVBAEDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294963 | |

| Record name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7705-63-7 | |

| Record name | NSC98995 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(bromomethyl)-4-(phenylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 4 Phenylsulfonyl Benzene and Its Analogs

Established Synthetic Routes to 1-(Bromomethyl)-4-(phenylsulfonyl)benzene

The most direct and commonly employed method for the preparation of this compound is through the benzylic bromination of 4-methylphenyl phenyl sulfone. This reaction selectively targets the methyl group attached to the phenylsulfonyl-substituted benzene (B151609) ring.

Bromination of Substituted Methylsulfonylbenzenes

Free radical benzylic bromination is a fundamental transformation in organic synthesis for converting alkyl aromatic compounds into valuable benzyl (B1604629) bromides. researchgate.net The stability of the resulting benzylic radical, due to resonance with the aromatic ring, makes this position particularly susceptible to halogenation. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The general mechanism for benzylic bromination with NBS involves the following steps:

Initiation: Homolytic cleavage of the N-Br bond in NBS to form a bromine radical. chemistrysteps.com

Propagation: The bromine radical abstracts a benzylic hydrogen from the methylsulfonylbenzene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the desired this compound and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Common solvents for these reactions have historically included carbon tetrachloride (CCl₄), although due to its toxicity, alternative solvents like acetonitrile (B52724) are now preferred to improve both the yield and the environmental profile of the process. researchgate.net

The scalability of benzylic bromination reactions is a crucial factor for industrial applications. While specific data on the large-scale synthesis of this compound is limited in the provided results, general principles of scalability for benzylic brominations can be applied. For instance, gram-scale synthesis of related benzyl bromides has been successfully demonstrated. rsc.org The efficiency of the reaction is often high, with good to excellent yields reported for various substituted benzyl bromides. rsc.org

Analogous Synthetic Approaches for Related Phenylsulfonylbenzyl Bromides

The synthesis of analogs of this compound can be achieved through various methods, including the modification of precursors using palladium-catalyzed coupling reactions and the synthesis of other halogenated methylsulfonyl aromatic compounds.

Palladium-Catalyzed Coupling Reactions for Benzyl Bromide Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to synthesize precursors to phenylsulfonylbenzyl bromides. For instance, palladium catalysts can be used in the coupling of benzyl bromides with various partners. rsc.orglookchem.comorganic-chemistry.org

A plausible synthetic strategy could involve the palladium-catalyzed coupling of a suitably substituted benzyl bromide with a sulfinate salt to introduce the phenylsulfonyl group. While direct examples for the target molecule are not detailed in the provided search results, the general applicability of these methods is well-established for a wide range of substrates. rsc.orglookchem.comorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, with systems like Pd(dba)₂/NiXantPhos being effective for related transformations. organic-chemistry.org

The following table provides examples of palladium-catalyzed reactions involving benzyl bromides, illustrating the versatility of this approach.

| Catalyst System | Reactants | Product Type | Reference |

| Pd₂(dba)₃ / P(2-furyl)₃ | BMIDA-substituted N-tosylhydrazone and benzyl bromides | trans-Alkenyl MIDA boronates | rsc.org |

| [Pd(μ-I)PᵗBu₃]₂ | Benzyl bromides and lithium acetylides | Benzyl alkynes | rsc.org |

| Pd(dbpf)Cl₂ | Aryl bromides and Baylis-Hillman adducts | α-Benzyl-β-keto esters | organic-chemistry.org |

Synthesis of Related Halogenmethylsulfonyl Aromatic Compounds

The synthesis of other halogenated methylsulfonyl aromatic compounds can be accomplished through various routes. One common method is the oxidation of the corresponding halomethylphenyl sulfide. For example, fluoromethyl phenyl sulfone can be prepared by oxidizing fluoromethyl phenyl sulfide. orgsyn.org Similarly, 4-bromophenyl methyl sulfone can be synthesized by the oxidation of 4-bromothioanisole. chemicalbook.com

Another approach involves the direct halogenation of a methylsulfonyl-substituted aromatic ring, followed by functionalization of the methyl group. The synthesis of azidodifluoromethyl phenyl sulfone from difluoromethyl phenyl sulfone illustrates a multi-step synthesis to introduce functionality onto a sulfonyl-containing aromatic compound. nih.gov

The following table summarizes the synthesis of some related halomethylsulfonyl aromatic compounds.

| Compound Name | Starting Material | Key Reagents | Reference |

| 4-Bromophenyl methyl sulfone | 4-Bromothioanisole | Oxidizing agent | chemicalbook.com |

| Fluoromethyl phenyl sulfone | Fluoromethyl phenyl sulfide | Oxidizing agent | orgsyn.org |

| Azidodifluoromethyl phenyl sulfone | Difluoromethyl phenyl sulfone | Tosyl azide, t-BuOK | nih.gov |

Preparation of 4-(Bromomethyl)benzenesulfonyl Chloride

A primary method for the synthesis of 4-(bromomethyl)benzenesulfonyl chloride involves the radical bromination of p-toluenesulfonyl chloride. prepchem.com In this procedure, p-toluenesulfonyl chloride is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. The reaction is typically conducted in a nonpolar solvent like carbon tetrachloride and heated to reflux for approximately one hour. prepchem.com Following the reaction, the mixture is filtered to remove solid byproducts, and the solvent is evaporated under vacuum. The resulting residue is then triturated with a solvent like isopropyl ether to yield the final product, 4-(bromomethyl)benzenesulfonyl chloride, as a white solid. prepchem.com

Table 1: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride

| Reactant | Molar Amount/Weight | Reagent | Molar Amount/Weight | Solvent | Conditions | Product Yield |

|---|---|---|---|---|---|---|

| p-Toluenesulfonyl chloride | 0.52 mol (100 g) | N-Bromosuccinimide | 0.62 mol (110.3 g) | Carbon Tetrachloride (500 ml) | Reflux for 1 hour | 40.1 g |

Data sourced from PrepChem.com. prepchem.com

Synthetic Strategies for Tribromomethyl Phenyl Sulfone Derivatives

The synthesis of tribromomethyl phenyl sulfone derivatives has been explored through several routes, often starting from 4-chlorothiophenol (B41493) or 4-halogenphenyl methyl sulfone. beilstein-journals.orgd-nb.info These strategies are crucial for creating precursors to novel aromatic compounds with potential applications in pesticide development. beilstein-journals.orgnih.gov Three distinct methods have been reported for the preparation of 4-chlorophenyl tribromomethyl sulfone. beilstein-journals.orgnih.gov

Method B & C: These more efficient methods utilize 4-chlorophenyl methyl sulfone as a key intermediate. d-nb.info This intermediate is prepared via the S-methylation of 4-chlorothiophenol with dimethyl sulfate, followed by oxidation with hydrogen peroxide in glacial acetic acid. d-nb.info The methyl group of the resulting sulfone is then brominated to form the tribromomethyl sulfone. d-nb.info Two different brominating agents have been successfully used:

Method B: Utilizes sodium hypobromite (B1234621) for the bromination step. d-nb.info

Method C: Employs bromine chloride as the halogenating agent. d-nb.info

Once the 4-halogenphenyl tribromomethyl sulfone is synthesized, it can be further functionalized. A common subsequent step is nitration, carried out using a standard mixture of concentrated nitric and sulfuric acids. d-nb.info The resulting nitrated products can then undergo nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles like ammonia, amines, hydrazines, and phenolates to yield a diverse range of derivatives, including those of 2-nitroaniline, 2-nitrophenylhydrazine, and diphenyl ether. beilstein-journals.orgnih.gov

| C | 4-Chlorothiophenol | 1. S-methylation and oxidation to 4-chlorophenyl methyl sulfone. 2. Bromination with BrCl. | 85% | More efficient than Method A. d-nb.info |

Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.orgd-nb.infonih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Phenylsulfonyl Benzene

Nucleophilic Substitution Reactions at the Benzylic Bromide Moiety

The primary mode of reactivity for 1-(Bromomethyl)-4-(phenylsulfonyl)benzene involves nucleophilic substitution at the benzylic carbon. The C-Br bond is readily cleaved upon interaction with a wide array of nucleophiles. These reactions typically proceed via an SN2 mechanism, facilitated by the stable transition state leading to the substituted product. stackexchange.com The strong electron-withdrawing effect of the phenylsulfonyl group polarizes the C-Br bond, making the carbon atom more electron-deficient and thus more reactive towards nucleophiles. stackexchange.com

This compound readily reacts with carbon-based nucleophiles, such as cyanide anions, to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide, typically conducted in a polar aprotic solvent like DMSO or DMF, yields 2-(4-(phenylsulfonyl)phenyl)acetonitrile. chemspider.com This reaction is a classic example of a nucleophilic displacement at a benzylic halide. chemspider.com

Table 1: Reaction with Cyanide Anion

| Reactant | Reagent | Solvent | Product | Typical Conditions |

| This compound | Sodium Cyanide (NaCN) | DMSO | 2-(4-(phenylsulfonyl)phenyl)acetonitrile | Heated (e.g., 90°C) chemspider.com |

This table provides a representative example of the reaction conditions.

The benzylic bromide of this compound is also highly reactive towards a variety of heteroatom nucleophiles. Reactions with primary and secondary amines lead to the formation of the corresponding N-substituted benzylamines. Similarly, thiols and their corresponding thiolates react to form thioethers, and alkoxides react to produce benzyl (B1604629) ethers. These substitutions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

A significant reaction involving heteroatom nucleophiles is the formation of phosphorus-carbon bonds via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgnih.gov In this process, this compound is treated with a trialkyl phosphite. The reaction proceeds through the nucleophilic attack of the phosphorus atom on the benzylic carbon, displacing the bromide and forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the bromide anion to yield the corresponding diethyl (4-(phenylsulfonyl)benzyl)phosphonate. wikipedia.orgorganic-chemistry.orggoogle.com This transformation is a robust method for creating phosphonate (B1237965) esters, which are valuable intermediates in organic synthesis. nih.gov

Table 2: Michaelis-Arbuzov Reaction

| Reactant | Reagent | Product | Reaction Type |

| This compound | Triethyl phosphite | Diethyl (4-(phenylsulfonyl)benzyl)phosphonate | Michaelis-Arbuzov wikipedia.orgorganic-chemistry.org |

This table illustrates the key components of the Michaelis-Arbuzov reaction for this substrate.

Reactivity with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alkoxides, Phosphite Anions)

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org this compound serves as an excellent electrophilic partner in these transformations due to its reactive C(sp³)-Br bond. acs.org

The phenylsulfonyl group exerts a significant electronic influence on the reactivity of the benzylic C-Br bond. As a potent electron-withdrawing group, it enhances the electrophilic character of the benzylic carbon, making the C-Br bond more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0). libretexts.orgyoutube.com This activation is crucial for initiating the catalytic cycle in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Stille couplings. libretexts.orgyoutube.com The order of reactivity for halide leaving groups in such reactions is generally I > Br > OTf > Cl. libretexts.org

In a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, this compound can be coupled with an organoboron reagent, such as a boronic acid or ester. libretexts.orgyoutube.comnih.gov The generally accepted mechanism involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a palladium(0) complex, forming a palladium(II) intermediate. youtube.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. youtube.com

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This process allows for the efficient formation of a new carbon-carbon bond at the benzylic position.

Table 3: Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description | Catalyst State Change |

| Oxidative Addition | C-Br bond adds across the metal center. | Pd(0) → Pd(II) youtube.com |

| Transmetalation | Organic group from boronic acid replaces bromide on Pd. | Pd(II) → Pd(II) youtube.com |

| Reductive Elimination | New C-C bond is formed, releasing the product. | Pd(II) → Pd(0) youtube.com |

This table outlines the fundamental transformations in the catalytic cycle.

Mechanistic Considerations in Palladium-Catalyzed Systems (e.g., Suzuki-Miyaura)

Electron Transfer Processes and Radical Pathways

Beyond classical nucleophilic substitution pathways, the reactivity of this compound can also involve electron transfer processes, leading to the formation of radical intermediates. These pathways are particularly relevant in the presence of reducing agents or under electrochemical conditions.

Evidence for Radical Anion Intermediates

The formation of a radical anion from this compound would involve the addition of an electron to the π-system of the molecule. The stability of this radical anion would be influenced by the electron-withdrawing phenylsulfonyl group, which can delocalize the negative charge.

Debromination and Dimerization Pathways

Once formed, the radical anion of this compound can undergo further reactions, most notably debromination. The carbon-bromine bond can cleave heterolytically, releasing a bromide anion and forming a 4-(phenylsulfonyl)benzyl radical.

This benzylic radical is resonance-stabilized, with the unpaired electron delocalized over the benzene (B151609) ring and the sulfonyl group. The subsequent fate of this radical can involve several pathways, including dimerization. researchgate.netlookchem.com The self-reaction of two 4-(phenylsulfonyl)benzyl radicals can lead to the formation of a dimer, 1,2-bis(4-(phenylsulfonyl)phenyl)ethane. The dimerization of benzyl radicals is a known process, and the presence of the phenylsulfonyl group would influence the reactivity and stability of the resulting dimer. researchgate.netlookchem.com

Application of Theoretical Frameworks (e.g., Marcus Theory)

The rate of electron transfer to this compound can be conceptually understood within the framework of Marcus theory. wikipedia.orglibretexts.org Marcus theory describes the rate of outer-sphere electron transfer reactions, where the electron transfer occurs between two species that are not directly bonded. wikipedia.org The theory relates the rate constant of electron transfer (k_et) to the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). libretexts.org

The reorganization energy (λ) is the energy required to change the geometries of the reactants and the surrounding solvent molecules from their equilibrium configurations to those of the transition state, without the electron transfer having occurred. libretexts.orglibretexts.org It has two components: an inner-sphere component (λ_i), related to changes in bond lengths and angles within the molecule, and an outer-sphere component (λ_o), related to the reorientation of solvent molecules. libretexts.org

For the electron transfer to this compound, the reorganization energy would be a key factor in determining the reaction rate. While specific experimental values for this compound are not available, the general principles of Marcus theory provide a qualitative understanding of the factors governing its electron transfer reactivity. The rate of electron transfer is predicted to increase as the reaction becomes more exergonic (more negative ΔG°), up to a certain point, after which the rate may decrease in the "inverted region". libretexts.org

Reactivity of the Phenylsulfonyl Group in the Context of this compound

The phenylsulfonyl group in this compound is generally considered to be chemically robust under many reaction conditions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The sulfur-carbon and sulfur-oxygen bonds are strong and not easily cleaved.

Applications of 1 Bromomethyl 4 Phenylsulfonyl Benzene As a Synthetic Intermediate

Construction of Complex Molecular Architectures

The dual functionality of 1-(bromomethyl)-4-(phenylsulfonyl)benzene makes it a key building block for assembling intricate molecular frameworks. The phenylsulfonyl group can influence the stereochemistry of reactions and participate in forming stable, ordered structures through non-covalent interactions. nih.gov The reactive bromomethyl group provides a site for covalent bond formation, allowing this building block to be incorporated into larger molecular systems.

In the synthesis of complex indole (B1671886) derivatives, for example, the phenylsulfonyl group is often employed as a protecting group for the indole nitrogen. This facilitates subsequent reactions at other positions of the indole ring. nih.gov The group's electron-withdrawing nature and steric bulk direct the regioselectivity of further substitutions. Moreover, the phenylsulfonyl moiety itself is a significant structural feature in many biologically active molecules. The ability to introduce this group via a reactive handle like the bromomethyl function is crucial for molecular design. In crystal engineering, the phenylsulfonyl group contributes to the formation of specific packing arrangements and supramolecular assemblies through weak C—H···O and C—H···π interactions, which are critical for designing materials with desired properties. nih.govnih.gov The compound can be used to introduce the 4-(phenylsulfonyl)benzyl moiety into various scaffolds, leading to the creation of complex molecules with potential applications in medicinal chemistry and materials science. nih.gov

Role in Heterocyclic Synthesis

The reactivity of the benzylic bromide in this compound makes it an excellent electrophile for the N-alkylation or C-alkylation of various heterocyclic systems. This reaction introduces the 4-(phenylsulfonyl)benzyl group, a substituent known to be present in various pharmacologically active compounds.

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. globalresearchonline.netajrconline.org Synthetic strategies toward substituted oxadiazoles (B1248032) often involve the cyclization of diacylhydrazine precursors using dehydrating agents like phosphorus oxychloride. nih.govresearchgate.net

This compound can be utilized to synthesize substituted oxadiazoles through several routes. A common method involves the reaction of the bromide with a nucleophilic oxadiazole derivative. For example, a 2-mercapto-1,3,4-oxadiazole can be S-alkylated with this compound to yield a thioether-linked product. This approach is demonstrated in the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles, which have shown significant anti-inflammatory and analgesic activities. globalresearchonline.net

Alternatively, the bromomethyl group can be converted into other functional groups necessary for building the oxadiazole ring itself. For instance, oxidation of the bromomethyl group to a carboxylic acid would yield 4-(phenylsulfonyl)benzoic acid. This acid can then be converted to its corresponding acid hydrazide, a key intermediate that can be reacted with various reagents, such as another carboxylic acid or carbon disulfide, to form the 2,5-disubstituted 1,3,4-oxadiazole ring system. nih.govresearchgate.netresearchgate.net This multi-step process allows for the incorporation of the 4-(phenylsulfonyl)phenyl moiety at the C-2 or C-5 position of the oxadiazole ring.

A representative synthetic scheme is shown below:

Table 1: Synthetic Pathway to Oxadiazole Derivatives| Step | Reactant 1 | Reactant 2 | Reagent/Condition | Intermediate/Product |

|---|---|---|---|---|

| 1 | This compound | 5-Substituted-1,3,4-oxadiazole-2-thiol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-((4-(Phenylsulfonyl)benzyl)thio)-5-substituted-1,3,4-oxadiazole |

| 2a | This compound | NaCN, then H₂O/H⁺ | Oxidation (e.g., KMnO₄) | 4-(Phenylsulfonyl)benzoic acid |

| 2b | 4-(Phenylsulfonyl)benzoic acid | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Heat | 4-(Phenylsulfonyl)benzohydrazide |

This table presents plausible synthetic routes based on established chemical principles for oxadiazole synthesis. globalresearchonline.netnih.gov

The indole nucleus is a cornerstone of many natural products and pharmaceuticals. researchgate.netorganic-chemistry.org The phenylsulfonyl group serves as an excellent activating and protecting group in indole chemistry. nih.gov this compound is a precursor for creating more complex substituted indoles. For instance, the related compound 4-methyl-1-(phenylsulfonyl)-1H-indole can be brominated using N-bromosuccinimide to produce 4-(bromomethyl)-1-(phenylsulfonyl)-1H-indole, a key intermediate for further functionalization. nih.gov

Similarly, this compound can be used to alkylate the nitrogen of an indole ring, a common strategy for introducing substituents that can modulate biological activity or serve as handles for further synthetic transformations. The reaction of an indole with this compound in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF (dimethylformamide) would yield the N-alkylated product. iucr.org This places the phenylsulfonyl moiety on a benzyl (B1604629) substituent rather than directly on the indole nitrogen, offering different steric and electronic properties compared to a direct N-sulfonyl protection.

Furthermore, derivatives like 1-phenylsulfonyl-2-bromomethyl-3-bromoindole react readily with nucleophiles, such as anilines, to construct complex, multi-ring indole systems. iucr.org This highlights the synthetic utility of the bromomethyl group on a phenylsulfonyl-activated backbone for building diverse indole libraries.

Derivatization for Functional Molecule Development

The reactive nature of the carbon-bromine bond allows for the conversion of this compound into a variety of other functional groups, expanding its utility in the synthesis of specialized molecules.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds. google.comgoogleapis.com A key step in this process is the preparation of a phosphonium (B103445) salt, typically through the reaction of an alkyl halide with a phosphine, such as triphenylphosphine (B44618) (PPh₃). googleapis.comcommonorganicchemistry.com

This compound, as a primary benzylic bromide, is an excellent substrate for this S_N2 reaction. googleapis.com Heating the compound with triphenylphosphine, often in a suitable solvent like toluene (B28343) or DMF, results in the formation of [4-(phenylsulfonyl)benzyl]triphenylphosphonium bromide. researchgate.net

Table 2: Synthesis of [4-(Phenylsulfonyl)benzyl]triphenylphosphonium bromide

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

|---|

This phosphonium salt is a stable, crystalline solid that can be isolated and purified. nih.gov Upon treatment with a strong base (e.g., n-butyllithium, sodium hydride), it generates the corresponding phosphorus ylide. This ylide is a potent nucleophile that reacts rapidly with aldehydes and ketones to produce stilbene (B7821643) derivatives containing a phenylsulfonyl group. This provides a direct route to vinyl-substituted diaryl sulfones, which are of interest in materials science and medicinal chemistry. google.com

Thiol (-SH) and thioether (-SR) groups are important in various chemical and biological contexts, including the development of self-assembling monolayers on gold surfaces and the synthesis of pharmaceutical agents. nih.govnih.gov this compound can be readily converted into its corresponding thiol derivative through nucleophilic substitution.

A common method involves reacting the bromide with a sulfur nucleophile like sodium thiomethoxide (NaSMe) to form a thioether, or with thiourea (B124793) ((NH₂)₂CS) followed by hydrolysis. The reaction with thiourea first produces a stable isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions (e.g., with sodium hydroxide) cleaves the C-S bond and liberates the free thiol, [4-(phenylsulfonyl)phenyl]methanethiol.

Table 3: Synthesis of [4-(Phenylsulfonyl)phenyl]methanethiol | Step | Reactant 1 | Reactant 2 | Condition | Product | | :--- | :--- | :--- | :--- | | 1 | this compound | Thiourea ((NH₂)₂CS) | Reflux in Ethanol | S-[4-(Phenylsulfonyl)benzyl]isothiouronium bromide | | 2 | S-[4-(Phenylsulfonyl)benzyl]isothiouronium bromide | Sodium Hydroxide (NaOH) | Aqueous solution, Heat | [4-(Phenylsulfonyl)phenyl]methanethiol |

The resulting thiol is a versatile intermediate. It can be used in further reactions, such as Michael additions, or serve as a ligand for the synthesis of coordination polymers and other advanced materials. nih.gov

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous structural confirmation of organic molecules like 1-(Bromomethyl)-4-(phenylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The protons on the two benzene (B151609) rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons of the bromomethyl group (-CH₂Br) would likely produce a singlet in the range of 4.5 to 5.0 ppm. The integration of these signals would correspond to the number of protons in each unique chemical environment. For instance, related compounds containing a bromomethyl group, such as 1-(bromomethyl)-4-hexylbenzene, show a singlet for the CH₂ protons around 4.50 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct peaks would be observed for each unique carbon atom. The carbon of the bromomethyl group would likely resonate at a characteristic chemical shift. The aromatic carbons would appear in the downfield region, with their specific shifts influenced by the electron-withdrawing sulfonyl group and the bromine atom.

Detailed analysis of chemical shifts, splitting patterns (due to spin-spin coupling), and integration values in both ¹H and ¹³C NMR spectra would be crucial for confirming the connectivity of the atoms in this compound.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 120 - 150 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl group (SO₂), the carbon-bromine bond (C-Br), and the aromatic rings. The sulfonyl group typically exhibits strong stretching vibrations in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. The C-Br stretching vibration is usually observed in the fingerprint region, below 800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene rings would appear in the 1600-1450 cm⁻¹ region.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₁BrO₂S), the calculated exact mass would be compared to the experimentally measured mass. A close match between the theoretical and experimental values would provide strong evidence for the proposed molecular formula. The isotopic pattern, particularly the presence of bromine with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic M+ and M+2 pattern in the mass spectrum, further aiding in the confirmation of the presence of a bromine atom in the molecule.

Crystallographic Analysis of Compound Derivatives

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a derivative such as 2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. For example, in the crystal structure of a related sulfonyl derivative, 4-Bromomethyl-1-phenylsulfonyl-1H-indole, the indole (B1671886) mean plane and the phenyl ring were found to be nearly orthogonal to each other.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In the crystal structures of derivatives of this compound, these interactions would play a crucial role in stabilizing the crystal lattice. For instance, weak intermolecular C-H···π interactions are observed in the crystal packing of 4-Bromomethyl-1-phenylsulfonyl-1H-indole. The presence of the bromine atom could also lead to the formation of Br···Br or other halogen bonding interactions, which are known to influence the crystal packing of brominated aromatic compounds. The sulfonyl group can act as a hydrogen bond acceptor, as seen in the intermolecular C-H···O hydrogen bonds in the crystal structure of 2-Methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene. The phenyl rings can participate in π-π stacking or edge-to-face C-H···π interactions. Understanding these non-covalent interactions is key to comprehending the solid-state properties of these materials.

Theoretical and Computational Investigations

Molecular Modeling of Reaction Pathways and Transition States

The primary reaction pathway of interest for 1-(Bromomethyl)-4-(phenylsulfonyl)benzene is nucleophilic substitution at the benzylic carbon. Molecular modeling and computational studies on substituted benzyl (B1604629) bromides provide a framework for understanding the potential mechanisms, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.

The presence of the strongly electron-withdrawing phenylsulfonyl group at the para position is expected to have a decisive influence on the reaction mechanism.

SN1 Pathway: This mechanism proceeds through a carbocation intermediate. The stability of the benzylic carbocation is paramount for this pathway. pearson.com While benzyl carbocations are generally stabilized by resonance with the benzene (B151609) ring, the powerful electron-withdrawing phenylsulfonyl group would significantly destabilize the positive charge on the benzylic carbon. Computational studies on substituted benzyl halides have shown that electron-withdrawing groups hinder the SN1 mechanism by raising the energy of the carbocation intermediate. nih.gov Therefore, the SN1 pathway is predicted to be highly unfavorable for this compound.

SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. The reaction proceeds through a five-coordinate transition state. Computational investigations of SN2 reactions involving benzyl halides have explored the structure and energy of these transition states. researchgate.net The electron-withdrawing phenylsulfonyl group can influence the SN2 pathway in a more complex manner. It can increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, the bulky nature of the phenylsulfonyl group might introduce steric hindrance that could slow the reaction. Computational modeling suggests that the reactivity in SN2 reactions of benzylic compounds is often governed by the intrinsic electrostatic interaction between the reacting fragments. researchgate.net The delocalization of the incoming nucleophile's charge into the aromatic ring within the SN2 transition state is generally considered limited. researchgate.net

A computational study on the homologation of benzyl bromide derivatives highlighted that the initial nucleophilic displacement can proceed via an SN1-like mechanism, which is the rate-determining step. nih.gov However, this was observed for electron-rich systems. For an electron-deficient system like this compound, the barrier for an SN1 pathway would be significantly higher, making an SN2 or a related concerted mechanism more plausible.

Table 2: Predicted Influence of the p-Phenylsulfonyl Group on Nucleophilic Substitution Pathways

| Reaction Pathway | Key Intermediate/State | Predicted Effect of p-SO₂Ph Group | Rationale | Supporting Evidence |

|---|---|---|---|---|

| SN1 | Benzylic Carbocation | Strongly Disfavored | Destabilization of the positive charge by the strongly electron-withdrawing group. | pearson.comnih.gov |

| SN2 | Pentacoordinate Transition State | Favored (kinetically) | Increased electrophilicity of the benzylic carbon, though potential for steric hindrance. | researchgate.netnih.gov |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.